molecular formula C9H15NO B2770304 Isopropyl-(5-methyl-furan-2-ylmethyl)-amine CAS No. 130539-95-6

Isopropyl-(5-methyl-furan-2-ylmethyl)-amine

Cat. No.: B2770304
CAS No.: 130539-95-6
M. Wt: 153.225
InChI Key: MLJWSCJPKNQKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl-(5-methyl-furan-2-ylmethyl)-amine is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound is characterized by the presence of an isopropyl group and a methyl group attached to the furan ring, along with an amine functional group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(5-methyl-furan-2-ylmethyl)-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides or methyl sulfonates in the presence of a base.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl halides and a Lewis acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the furan ring or the amine group, resulting in the formation of tetrahydrofuran derivatives or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized furans.

    Reduction: Tetrahydrofuran derivatives and primary amines.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Isopropyl-(5-methyl-furan-2-ylmethyl)-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Isopropyl-(5-methyl-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Isopropyl-(5-methyl-furan-2-ylmethyl)-amine can be compared with other furan derivatives such as:

    5-Methylfurfural: Similar in structure but lacks the isopropyl and amine groups.

    2,5-Dimethylfuran: Contains two methyl groups but lacks the isopropyl and amine groups.

    Furfurylamine: Contains an amine group but lacks the isopropyl and methyl groups.

Uniqueness

The presence of both the isopropyl and amine groups in this compound imparts unique chemical properties and reactivity, making it distinct from other furan derivatives. This uniqueness contributes to its specific applications and potential in various fields of research and industry.

Biological Activity

Isopropyl-(5-methyl-furan-2-ylmethyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Research has highlighted its antimicrobial and anticancer properties, as well as its possible applications in treating neurological disorders. This article provides a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

This compound is synthesized through various organic reactions, primarily involving the furan moiety, which is known for its diverse biological activities. The compound serves as a building block for more complex organic molecules used in pharmaceuticals and agrochemicals. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound can modulate the activity of enzymes and receptors, affecting various cellular processes.
  • Pathways Involved : It influences signaling pathways related to cell proliferation, apoptosis, and inflammation, which are crucial in cancer and microbial resistance contexts.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays.

Pathogen MIC (µg/mL) Reference
Methicillin-resistant Staphylococcus aureus (MRSA)8
Escherichia coli16
Bacillus subtilis12

These results indicate that this compound possesses significant antibacterial properties, particularly against resistant strains.

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined using MTT assays.

Cell Line IC50 (µM) Reference
HeLa10.5
A5499.8
MCF-71.1

The compound exhibited notable cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Studies

  • Study on Antimicrobial Efficacy : A study assessed the efficacy of this compound against biofilm-forming bacteria. The results showed a reduction in biofilm mass and viability when treated with the compound in combination with standard antibiotics, enhancing their effectiveness against resistant strains .
  • Evaluation in Cancer Research : In another study focusing on the compound's anticancer effects, it was found that this compound could significantly inhibit cell proliferation in MCF-7 cells with an IC50 comparable to established chemotherapeutics like doxorubicin . This positions the compound as a promising candidate for further development in cancer therapy.

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-7(2)10-6-9-5-4-8(3)11-9/h4-5,7,10H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJWSCJPKNQKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.